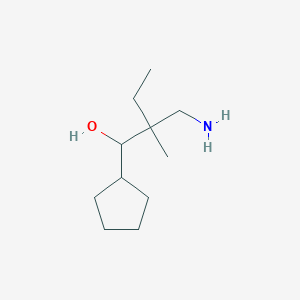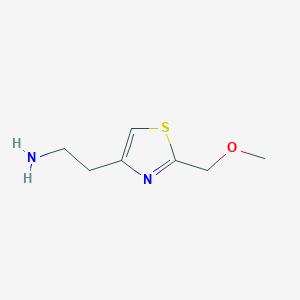
3-(1h-Indazol-1-yl)-2-(methylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid typically involves the formation of the indazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds. The reaction conditions often include the use of catalysts such as rhodium (III) complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
科学研究应用
3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Indazole: The parent compound with a simpler structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
2-Methyl-1H-indazole: A methyl-substituted indazole derivative.
Uniqueness
3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the indazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-indazol-1-yl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-12-9(11(15)16)7-14-10-5-3-2-4-8(10)6-13-14/h2-6,9,12H,7H2,1H3,(H,15,16) |
InChI 键 |
ZYSJDVSMLATMMI-UHFFFAOYSA-N |
规范 SMILES |
CNC(CN1C2=CC=CC=C2C=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)


![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)

